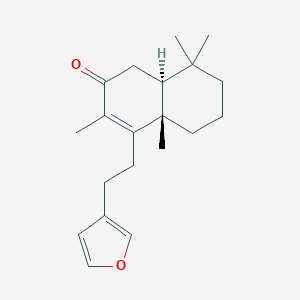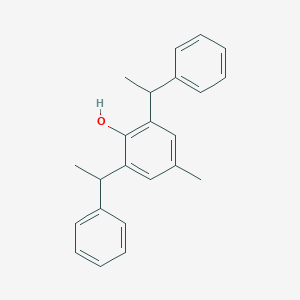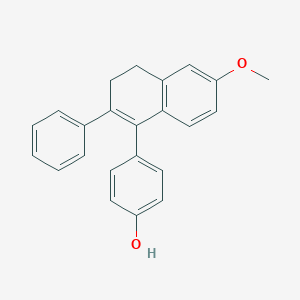
p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenol
概述
描述
P-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenol, commonly known as 6-MPNP, is a chemical compound that belongs to the family of naphthylphenols. It is widely used in scientific research for its potential therapeutic applications.
作用机制
The mechanism of action of 6-MPNP is not fully understood. However, studies have suggested that it acts as a selective estrogen receptor modulator (SERM) and binds to estrogen receptors in the body. This binding results in the activation of various signaling pathways that lead to the observed therapeutic effects.
生化和生理效应
6-MPNP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, 6-MPNP has been shown to have a positive effect on bone health and can prevent bone loss.
实验室实验的优点和局限性
One of the primary advantages of using 6-MPNP in lab experiments is its potential therapeutic applications. Additionally, 6-MPNP is relatively easy to synthesize and has a high yield. However, one of the limitations of using 6-MPNP in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several potential future directions for the study of 6-MPNP. One area of research could focus on further elucidating its mechanism of action. Additionally, studies could investigate the potential use of 6-MPNP in the treatment of other diseases such as osteoporosis and cardiovascular disease. Finally, studies could investigate the potential use of 6-MPNP in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, 6-MPNP is a chemical compound that has shown potential therapeutic applications in scientific research. Its synthesis method is relatively easy, and it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. While its mechanism of action is not fully understood, studies have suggested that it acts as a selective estrogen receptor modulator. 6-MPNP has several advantages for use in lab experiments, including its potential therapeutic applications and high yield. However, further research is needed to fully understand its mechanism of action and potential therapeutic uses.
科学研究应用
6-MPNP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Studies have also suggested that 6-MPNP could be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
1729-38-0 |
|---|---|
产品名称 |
p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenol |
分子式 |
C23H20O2 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol |
InChI |
InChI=1S/C23H20O2/c1-25-20-12-14-22-18(15-20)9-13-21(16-5-3-2-4-6-16)23(22)17-7-10-19(24)11-8-17/h2-8,10-12,14-15,24H,9,13H2,1H3 |
InChI 键 |
ROAOATHOCPRUKG-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
规范 SMILES |
COC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
其他 CAS 编号 |
1729-38-0 |
同义词 |
4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

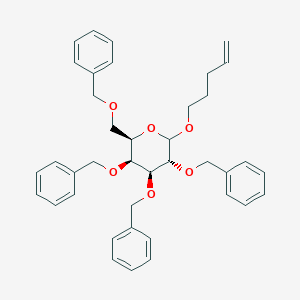
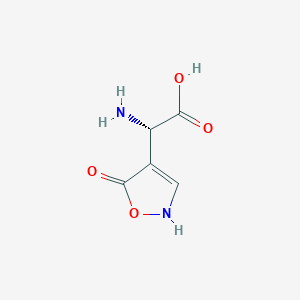
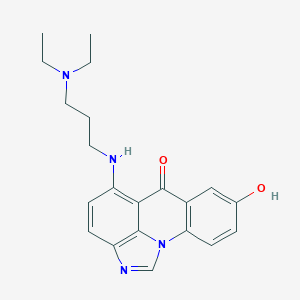
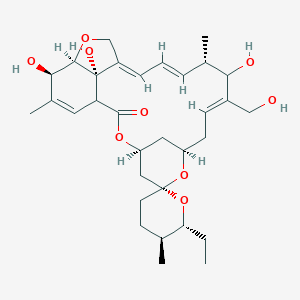
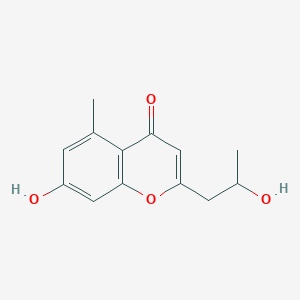
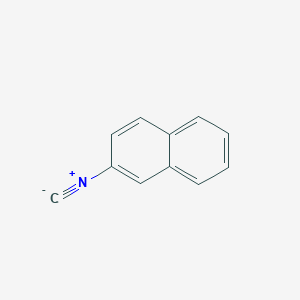
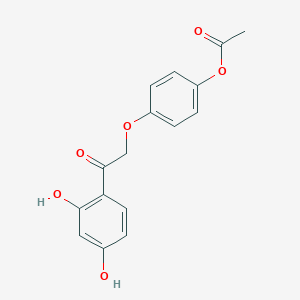
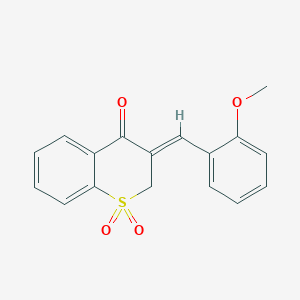
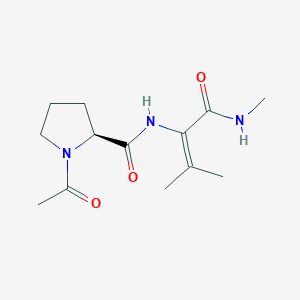
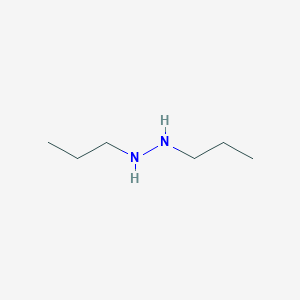
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)

